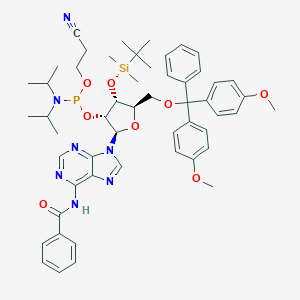

3'-TBDMS-Bz-rA Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYAQLIYKSXPET-RFMFGJHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66N7O8PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-TBDMS-Bz-rA Phosphoramidite is a critical building block in the chemical synthesis of RNA oligonucleotides. Its robust design, incorporating key protecting groups, ensures high fidelity and efficiency during solid-phase synthesis. This technical guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for professionals in research and drug development.

This phosphoramidite monomer is a derivative of adenosine, chemically modified to be suitable for the step-wise construction of RNA chains on an automated synthesizer. The strategic placement of protecting groups on the sugar, the nucleobase, and the phosphate moiety prevents unwanted side reactions and allows for the specific and controlled formation of phosphodiester bonds.

Chemical Structure and Properties

The full chemical name for this compound is 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-O-tert-butyldimethylsilyl-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. Each component of this molecule plays a crucial role in the success of RNA synthesis.

Key Protecting Groups:

-

5'-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal (detritylation) at the beginning of each synthesis cycle exposes a reactive hydroxyl group for the coupling of the next phosphoramidite.

-

N6-Benzoyl (Bz): Protecting the exocyclic amine of the adenine base, the benzoyl group prevents the amine from participating in unwanted side reactions during the synthesis process.[1]

-

2'-O-tert-butyldimethylsilyl (TBDMS): This bulky silyl group protects the 2'-hydroxyl of the ribose.[1] The presence of the 2'-hydroxyl group is the key distinction between RNA and DNA, and its protection is paramount to prevent chain branching and degradation during synthesis. The TBDMS group is stable throughout the synthesis cycles and is typically removed in a final deprotection step using a fluoride source.[1]

-

3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino group is a good leaving group, and the cyanoethyl group protects the phosphate, which is deprotected at the end of the synthesis.

A diagram illustrating the key functional groups of this compound is provided below.

Figure 1: Key functional groups of this compound.

Applications in Research and Drug Development

This compound is a cornerstone for the synthesis of a wide array of RNA molecules with significant applications in both basic research and therapeutics.

-

Antisense Oligonucleotides: These are short, synthetic RNA strands designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of a particular protein. This is a powerful tool for studying gene function and for therapeutic intervention in various diseases.

-

Small interfering RNAs (siRNAs): siRNAs are double-stranded RNA molecules that can trigger the degradation of a specific mRNA, leading to gene silencing. They are widely used in research to knock down the expression of target genes and are being actively developed as a new class of therapeutics.

-

mRNA Synthesis: The development of mRNA-based vaccines and therapeutics has highlighted the importance of efficient and high-fidelity mRNA synthesis. This compound is a key reagent in the production of these long RNA molecules.

-

Ribozymes and Aptamers: This phosphoramidite is also used to synthesize catalytic RNA molecules (ribozymes) and RNA aptamers that can bind to specific targets with high affinity and specificity. These have applications in diagnostics, therapeutics, and as research tools.

-

Structural Biology: High-purity synthetic RNA is essential for structural studies, such as X-ray crystallography and NMR spectroscopy, to understand the intricate three-dimensional structures of RNA molecules and their complexes with proteins.[1]

Solid-Phase RNA Synthesis Workflow

The synthesis of RNA oligonucleotides using this compound and other protected ribonucleoside phosphoramidites is an automated, cyclical process that occurs on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps:

-

Detritylation: The acid-labile 5'-DMT protecting group on the support-bound nucleotide is removed, usually with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole, 4,5-dicyanoimidazole (DCI), or 5-ethylthio-1H-tetrazole (ETT), and then added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite triester linkage.

-

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, usually a solution of iodine in water, pyridine, and tetrahydrofuran (THF).

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Figure 2: The four main steps of the solid-phase RNA synthesis cycle.

Quantitative Data

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length RNA product. The following tables summarize typical quantitative data associated with the use of TBDMS-protected phosphoramidites.

Table 1: Coupling Efficiency with Different Activators

| Activator | Typical Concentration | Coupling Time | Stepwise Yield |

| 1H-Tetrazole | 0.45 M | 10-15 min | >98% |

| 4,5-Dicyanoimidazole (DCI) | 0.25 - 0.5 M | 5-10 min | >99% |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.6 M | 2-5 min | >99.5% |

Note: Coupling times and yields can vary depending on the synthesizer, scale, and the specific sequence being synthesized. The steric hindrance of the TBDMS group generally necessitates longer coupling times compared to DNA synthesis.

Table 2: Purity Specifications for this compound

| Parameter | Specification | Method |

| Purity | ≥ 98.0% | HPLC, 31P NMR |

| Diastereomeric Purity | Report Value | 31P NMR |

| Water Content | ≤ 0.2% | Karl Fischer Titration |

| Impurities (e.g., H-phosphonate) | ≤ 0.5% | 31P NMR |

Note: These are typical specifications. For GMP-grade material, more stringent specifications would apply.

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis (1 µmol scale)

Materials:

-

This compound (and other required RNA phosphoramidites), 0.1 M in anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

-

Capping A (acetic anhydride/pyridine/THF) and Capping B (16% N-methylimidazole in THF)

-

Oxidizer (0.02 M Iodine in THF/Pyridine/Water)

-

Deblocking solution (3% TCA or DCA in dichloromethane)

-

Anhydrous acetonitrile

-

CPG solid support functionalized with the first nucleoside

Procedure:

-

Synthesizer Setup: Prime the DNA/RNA synthesizer with the required reagents and ensure all lines are free of moisture.

-

Synthesis Cycle:

-

Detritylation: Treat the CPG support with the deblocking solution for 60-90 seconds. Wash thoroughly with anhydrous acetonitrile.

-

Coupling: Deliver the activator solution and the this compound solution simultaneously to the synthesis column. Allow a coupling time of 2-10 minutes (depending on the activator used).

-

Capping: Treat the support with Capping A and Capping B for 30-60 seconds. Wash with anhydrous acetonitrile.

-

Oxidation: Treat the support with the oxidizer solution for 30-60 seconds. Wash thoroughly with anhydrous acetonitrile.

-

-

Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

-

Final Detritylation (Optional): The final 5'-DMT group can be left on for purification ("DMT-on") or removed on the synthesizer ("DMT-off").

Protocol 2: Cleavage and Deprotection

Step 1: Cleavage from Solid Support and Base/Phosphate Deprotection

Materials:

-

Ammonium hydroxide/40% aqueous methylamine (AMA), 1:1 (v/v)

-

Ethanol

Procedure:

-

Transfer the CPG support to a sealed vial.

-

Add 1 mL of the AMA solution.

-

Incubate at 65°C for 15-30 minutes.

-

Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

-

Rinse the CPG with ethanol and combine with the supernatant.

-

Evaporate the solution to dryness.

Step 2: 2'-O-TBDMS Group Removal

Materials:

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

Procedure:

-

Prepare the deprotection cocktail: 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.

-

Resuspend the dried oligonucleotide in 250 µL of the deprotection cocktail.

-

Incubate at 65°C for 1.5 - 2.5 hours.

-

Quench the reaction with an appropriate buffer (e.g., 25 mM TEAB).

-

The deprotected RNA is now ready for purification (e.g., by HPLC or gel electrophoresis).

Figure 3: A simplified workflow for the deprotection of the synthetic RNA.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of RNA. Its carefully designed structure, featuring robust protecting groups, allows for high coupling efficiencies and the production of high-purity RNA oligonucleotides. A thorough understanding of its properties and the associated synthesis and deprotection protocols is essential for researchers and developers working on RNA-based therapeutics and diagnostics. The data and protocols presented in this guide provide a solid foundation for the successful application of this key phosphoramidite in the laboratory.

References

role of benzoyl (Bz) group in adenosine protection

An In-depth Technical Guide on the Role of the Benzoyl (Bz) Group in Adenosine Protection

Introduction

Adenosine, a fundamental nucleoside composed of adenine and a ribose sugar, is a critical component of nucleic acids (RNA) and energy-carrying molecules like ATP. Its chemical modification is central to the synthesis of therapeutic oligonucleotides, antiviral drugs, and molecular probes for studying biological systems. However, the adenosine molecule possesses multiple reactive sites, including the hydroxyl groups of the ribose moiety and the exocyclic amino group (N6) of the adenine base. To achieve regioselective modification at other positions, such as the 5'-hydroxyl group for oligonucleotide synthesis, it is imperative to transiently block, or "protect," the N6-amino group.

The benzoyl (Bz) group is a widely employed protecting group for the N6-amino group of adenosine. Its primary role is to prevent unwanted side reactions during chemical synthesis, particularly during the phosphitylation step in solid-phase oligonucleotide synthesis. The benzoyl group offers a balance of stability—withstanding the conditions of subsequent synthetic steps—and lability, allowing for its clean removal under specific, mild conditions to yield the final, unmodified adenosine residue within the target molecule. This guide provides a detailed overview of the chemistry, application, and quantitative aspects of using the benzoyl group for adenosine protection.

The Chemistry of Benzoyl Protection

The primary site of benzoylation on adenosine is the exocyclic N6-amino group of the adenine ring. This transformation converts the nucleophilic primary amine into a less reactive secondary amide, effectively preventing it from participating in undesired side reactions.

Mechanism of Protection

The most common method for installing the benzoyl group is the Schotten-Baumann reaction, which involves treating adenosine with benzoyl chloride in the presence of a base, typically pyridine. The base serves to deprotonate the N6-amino group, increasing its nucleophilicity, and also to neutralize the HCl byproduct generated during the reaction.

A logical workflow for the use of N6-benzoyl-adenosine in chemical synthesis is outlined below.

Caption: Synthetic workflow using N6-benzoyl-adenosine for oligonucleotide synthesis.

Deprotection

Removal of the benzoyl group is typically achieved by ammonolysis. Treatment with aqueous or gaseous ammonia cleaves the amide bond, regenerating the N6-amino group of adenosine and releasing benzamide as a byproduct. This step is often performed concurrently with the cleavage of the synthesized oligonucleotide from the solid support.

Quantitative Data

The efficiency of the protection and deprotection steps is critical for the overall yield of the final product. The following tables summarize typical quantitative data reported in the literature for these processes.

Table 1: N6-Benzoylation of Adenosine - Reaction Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Yield | 85-95% | Benzoyl chloride, pyridine, 0°C to RT | |

| Reaction Time | 2-4 hours | Stirring at room temperature |

| Purity (Post-crystallization) | >98% | Recrystallization from ethanol/water | |

Table 2: Deprotection of N6-Benzoyl-Adenosine - Reaction Parameters

| Reagent | Temperature | Time | Efficacy | Reference |

|---|---|---|---|---|

| Conc. Ammonium Hydroxide | 55°C | 8-12 hours | >99% removal | |

| Anhydrous Ammonia | Room Temp | 24 hours | >99% removal |

| Methylamine | Room Temp | 4-6 hours | >99% removal | |

Experimental Protocols

Protocol for N6-Benzoylation of 2'-Deoxyadenosine

This protocol describes a standard procedure for the selective benzoylation of the N6-amino group of 2'-deoxyadenosine.

-

Preparation: Suspend 2'-deoxyadenosine (10 mmol) in anhydrous pyridine (50 mL) in a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Reagent Addition: Slowly add benzoyl chloride (12 mmol, 1.2 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The mixture should become a clear solution.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add saturated sodium bicarbonate solution (50 mL) to quench the excess benzoyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N6-benzoyl-2'-deoxyadenosine as a white crystalline solid.

Protocol for Deprotection of N6-Benzoyl-Adenosine within an Oligonucleotide

This protocol outlines the final deprotection step after solid-phase oligonucleotide synthesis.

-

Cleavage and Deprotection: Transfer the solid support containing the synthesized oligonucleotide (with the N6-benzoyl-adenosine incorporated) to a sealed vial.

-

Ammonolysis: Add concentrated ammonium hydroxide (1-2 mL) to the vial. Seal the vial tightly.

-

Incubation: Heat the vial at 55°C for 8-12 hours in a heating block or oven. This step simultaneously cleaves the oligonucleotide from the solid support and removes the benzoyl groups from the adenine bases (as well as other base-labile protecting groups).

-

Recovery: After cooling to room temperature, carefully open the vial. Transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube.

-

Evaporation: Evaporate the ammonia solution to dryness using a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the resulting crude oligonucleotide pellet in nuclease-free water for subsequent purification (e.g., by HPLC or PAGE).

Application in Drug Development & Research

The primary application of benzoyl-protected adenosine is in the automated solid-phase synthesis of DNA and RNA oligonucleotides. These oligonucleotides are used as antisense therapeutics, siRNA, aptamers, and diagnostic probes. By preventing the N6-amino group from interfering with the phosphoramidite coupling chemistry, the benzoyl group ensures the fidelity and yield of the synthesis.

Furthermore, benzoyl-protected adenosine derivatives are crucial intermediates in the synthesis of modified nucleoside analogs. These analogs are developed as antiviral (e.g., HIV, HCV) and anticancer agents, or as pharmacological tools to study adenosine-mediated signaling pathways, such as those involving the A1, A2A, A2B, and A3 adenosine receptors. The diagram below illustrates a simplified adenosine A2A receptor signaling cascade, which is often studied using synthetic adenosine analogs.

Caption: Simplified signaling pathway of the adenosine A2A receptor.

Conclusion

The benzoyl group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of adenosine. Its robust nature withstands a variety of reaction conditions required for complex molecular assembly, yet it can be removed efficiently under mild basic conditions. This reliability has cemented its role as the standard protecting group for the N6-amino function of adenine in both academic research and the industrial production of nucleic acid-based therapeutics and diagnostics. While newer protecting groups continue to be developed, the cost-effectiveness, stability, and extensive historical data supporting the use of the benzoyl group ensure its continued relevance in the field.

An In-depth Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite for Researchers and Drug Development Professionals

Introduction

3'-TBDMS-Bz-rA Phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. Its robust design, incorporating key protecting groups, ensures high fidelity and efficiency in automated solid-phase synthesis. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and the logical framework of its application in RNA synthesis, tailored for researchers, scientists, and professionals in drug development.

This phosphoramidite features a dimethoxytrityl (DMT) group at the 5'-hydroxyl position for selective, acid-labile deprotection, a benzoyl (Bz) group protecting the N6 exocyclic amine of adenosine, and a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position to prevent unwanted side reactions and chain cleavage during synthesis. The 3'-hydroxyl is modified with a phosphoramidite moiety, activated for coupling to the growing oligonucleotide chain.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in oligonucleotide synthesis.

| Property | Value |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-O-(tert-butyldimethylsilyl)-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |

| Synonyms | DMT-2'-O-TBDMS-rA(Bz) Phosphoramidite, 3'-TBDMS-Bz-rA CEP |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi |

| Molecular Weight | 988.2 g/mol |

| CAS Number | 104992-55-4 |

| Appearance | White to off-white solid |

| Purity | Typically >98% (by HPLC and ³¹P NMR) |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., argon or nitrogen), protected from moisture and light.[1] For solutions, short-term storage at -80°C is recommended.[2] |

Role in RNA Synthesis: A Signaling Pathway Perspective

The following diagram illustrates the central role of this compound within a single cycle of solid-phase RNA synthesis.

Experimental Protocols

The successful incorporation of this compound into an oligonucleotide sequence requires a series of carefully controlled chemical reactions. The following protocols are generalized for automated RNA synthesizers and may require optimization based on the specific sequence, scale, and instrumentation.

Phosphoramidite Solution Preparation

-

Objective: To prepare the phosphoramidite solution for use in the synthesizer.

-

Materials: this compound, anhydrous acetonitrile (<30 ppm water).

-

Procedure:

-

Allow the vial of phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.

-

Under an inert atmosphere (e.g., in a glove box or under a stream of argon), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Swirl the vial gently to ensure complete dissolution.

-

Install the solution on the appropriate port of the automated synthesizer.

-

Oligonucleotide Assembly Cycle

The following steps are performed in an automated fashion by the synthesizer for each nucleotide addition.

-

Step 1: Detritylation

-

Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.

-

Purpose: Removes the 5'-DMT protecting group from the support-bound oligonucleotide, exposing a free 5'-hydroxyl group for the next coupling reaction.

-

-

Step 2: Coupling

-

Reagents: this compound solution, activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile).

-

Purpose: The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms a phosphite triester linkage.

-

Typical Coupling Time: 6-12 minutes. Longer coupling times may be required for sterically hindered phosphoramidites.

-

-

Step 3: Capping

-

Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).

-

Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles and minimizing the formation of deletion mutations (n-1 sequences).

-

-

Step 4: Oxidation

-

Reagent: Iodine solution (e.g., 0.02 M I₂ in THF/pyridine/water).

-

Purpose: Oxidizes the unstable phosphite triester (P(III)) linkage to a stable phosphate triester (P(V)).

-

The following diagram outlines the workflow for the cleavage and deprotection of the synthesized oligonucleotide.

Cleavage and Deprotection

-

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.

-

Protocol 1: Standard Deprotection

-

Transfer the solid support to a screw-cap vial.

-

Add a solution of concentrated ammonium hydroxide and ethanol (3:1 v/v).

-

Heat at 55°C for 12-16 hours. This step removes the benzoyl (Bz) and cyanoethyl protecting groups and cleaves the oligonucleotide from the support.

-

Cool the vial, centrifuge, and transfer the supernatant to a new tube.

-

Evaporate the solution to dryness.

-

To remove the 2'-O-TBDMS groups, resuspend the dried oligonucleotide in 1 M tetrabutylammonium fluoride (TBAF) in THF and incubate at room temperature for 12-24 hours. Alternatively, use triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO, which can reduce deprotection time.[3]

-

Quench the reaction and desalt the oligonucleotide using standard procedures (e.g., ethanol precipitation or size-exclusion chromatography).

-

-

Protocol 2: Ultrafast Deprotection (using AMA)

-

Transfer the solid support to a screw-cap vial.

-

Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Heat at 65°C for 10-15 minutes.

-

Proceed with the 2'-O-TBDMS deprotection as described in the standard protocol.

-

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that begins with the appropriately protected nucleoside. The general pathway is outlined below.

Purification is typically achieved through column chromatography on silica gel. The final product's identity and purity are confirmed by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Conclusion

This compound is an indispensable reagent for the synthesis of RNA oligonucleotides, finding wide application in basic research, diagnostics, and the development of RNA-based therapeutics such as siRNA and antisense oligonucleotides.[1] A thorough understanding of its chemical properties and the protocols for its use is paramount to achieving high-yield, high-purity synthesis of the desired RNA sequences. The information provided in this guide serves as a foundational resource for scientists and researchers working in this dynamic field.

References

molecular weight of 3'-TBDMS-Bz-rA Phosphoramidite

An In-depth Technical Guide to 2'-TBDMS-Bz-rA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, synthesis applications, and experimental protocols for 2'-TBDMS-Bz-rA Phosphoramidite, a key reagent in the chemical synthesis of RNA oligonucleotides.

Core Properties

2'-TBDMS-Bz-rA Phosphoramidite is a chemically modified adenosine building block designed for use in automated solid-phase RNA synthesis. The strategic placement of protecting groups allows for the controlled, sequential addition of nucleotides in the 3' to 5' direction.

-

5'-O-DMT (Dimethoxytrityl): An acid-labile group that protects the 5'-hydroxyl position. Its removal (detritylation) allows for the coupling of the next phosphoramidite in the sequence.

-

N6-Bz (Benzoyl): A base-labile group that protects the exocyclic amine of the adenine base, preventing unwanted side reactions during synthesis.

-

2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl ether group that protects the 2'-hydroxyl of the ribose sugar. This is a critical feature for RNA synthesis, as it prevents phosphoramidite reaction at this position and minimizes RNA strand degradation. It is removed post-synthesis using a fluoride reagent.

-

3'-O-Phosphoramidite: The reactive group that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

Note on Nomenclature: The standard phosphoramidite for RNA synthesis features the TBDMS protecting group at the 2'-hydroxyl position to enable the conventional 3' to 5' synthesis direction. While the query specifies "3'-TBDMS," the widely used and commercially available reagent for this purpose is the 2'-TBDMS isomer. This guide pertains to the standard 2'-TBDMS-Bz-rA Phosphoramidite.

Quantitative Data Summary

The following table summarizes the key quantitative properties of 2'-TBDMS-Bz-rA Phosphoramidite.

| Property | Value |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi |

| Molecular Weight | 988.19 g/mol |

| CAS Number | 104992-55-4 (or 129451-75-8, supplier dependent) |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥97% (HPLC), ≥99% (³¹P-NMR) |

| Solubility | Soluble in anhydrous acetonitrile |

| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon or Nitrogen) |

| Coupling Time | ~3 minutes (with BTT activator), ~6 minutes (with ETT activator)[1] |

| Deprotection (Base) | Ammonium hydroxide/ethanol (3:1) for 17 hours at 55°C or a mixture of aqueous ammonia and 8M ethanolic methylamine (1:1)[2][3] |

| Deprotection (Silyl) | Triethylamine tris(hydrofluoride) (TEA·3HF) in DMSO at 65°C for 2.5 hours or Tetrabutylammonium fluoride (TBAF) in THF for 24 hours at room temperature[1][3] |

Experimental Protocols: Solid-Phase RNA Synthesis

The following is a generalized protocol for the incorporation of 2'-TBDMS-Bz-rA Phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.

Reagents and Materials

-

2'-TBDMS-Bz-rA Phosphoramidite dissolved in anhydrous acetonitrile (e.g., 0.1 M).

-

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.

-

Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.

-

Activator: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.[1]

-

Capping Solution A: Acetic anhydride in THF/Pyridine.

-

Capping Solution B: N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Cleavage and Deprotection Reagents: See section 2.3.

-

Anhydrous acetonitrile for washing steps.

Synthesis Cycle

The synthesis proceeds in a four-step cycle for each nucleotide addition, as illustrated in the workflow diagram below.

-

Step 1: Detritylation (Deblocking)

-

The acid-labile 5'-DMT group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution.

-

This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

-

The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Step 2: Coupling

-

The 2'-TBDMS-Bz-rA Phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This activated monomer rapidly couples with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[4]

-

-

Step 3: Capping

-

A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step.

-

To prevent these unreacted chains from elongating in subsequent cycles (which would result in deletion mutations), they are permanently blocked.

-

This is achieved by acetylating the unreacted 5'-hydroxyl groups using the capping solutions.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphotriester.

-

The oxidizing solution (iodine) is passed through the column, converting the phosphite triester to a phosphate triester.[4]

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

-

Cleavage and Base Deprotection:

-

The solid support is treated with a basic solution, typically a mixture of ammonium hydroxide and ethanol (3:1 v/v) or a mixture of aqueous ammonia and ethanolic methylamine (AMA).[2][3]

-

This step cleaves the succinyl linkage, releasing the oligonucleotide from the support, and also removes the benzoyl (Bz) protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.

-

-

2'-O-TBDMS Group Removal:

-

After cleavage and base deprotection, the RNA is dried down.

-

The TBDMS groups are removed by treating the oligonucleotide with a fluoride-containing reagent. A common and reliable method is using triethylamine tris(hydrofluoride) (TEA·3HF) in a solvent like DMSO, typically heated to 65°C for 2.5 hours.[1][5]

-

Alternatively, 1M tetrabutylammonium fluoride (TBAF) in THF can be used.[3]

-

Following these steps, the crude RNA oligonucleotide is purified, typically using HPLC or PAGE.

Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using phosphoramidite chemistry.

Caption: Workflow of solid-phase RNA synthesis using phosphoramidite chemistry.

References

- 1. glenresearch.com [glenresearch.com]

- 2. kulturkaufhaus.de [kulturkaufhaus.de]

- 3. glenresearch.com [glenresearch.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

A Comprehensive Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite (CAS: 104992-55-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-TBDMS-Bz-rA Phosphoramidite, a critical building block in the chemical synthesis of RNA. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and discusses its various applications in research and therapeutic development.

Introduction

This compound, with the CAS number 104992-55-4, is a protected ribonucleoside phosphoramidite essential for the automated synthesis of RNA oligonucleotides.[1][2] Its full chemical name is N-Benzoyl-5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.[3] The molecule is strategically designed with several key protecting groups to ensure high fidelity and efficiency during the stepwise synthesis of RNA chains.

The primary applications for this reagent include the synthesis of antisense oligonucleotides, small interfering RNAs (siRNAs), messenger RNA (mRNA), and RNA probes for functional genomics and diagnostics.[1] The benzoyl (Bz) group protects the exocyclic amine of the adenine base, while the tert-butyldimethylsilyl (TBDMS) group provides robust protection for the 2'-hydroxyl of the ribose sugar, which is crucial for preventing side reactions and chain cleavage during synthesis.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 104992-55-4 | [5][6][7] |

| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [5][6][7] |

| Molecular Weight | 988.19 g/mol | [5][6][7] |

| Appearance | White to faint yellow powder | [8] |

| Purity | ≥98.0% (HPLC), ≥99% (³¹P-NMR) | [5][6][8] |

| Solubility | Soluble in Acetonitrile | [9] |

| Storage Conditions | -20°C under nitrogen | [9][10] |

| Stability | 1 month at -20°C; 6 months at -80°C | [9] |

Experimental Protocols: Solid-Phase RNA Synthesis

The following sections detail the standard protocols for the use of this compound in automated solid-phase RNA synthesis.

The Phosphoramidite Synthesis Cycle

The synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition. This cycle is repeated until the desired sequence is assembled.

Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treating the solid support with a solution of an acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling The this compound is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[2] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage. A coupling time of 3-6 minutes is generally recommended for RNA monomers.[2]

Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not participate in the coupling reaction are acetylated. This is typically done using a mixture of acetic anhydride and N-methylimidazole.

Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.

References

- 1. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 2. glenresearch.com [glenresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. eu.idtdna.com [eu.idtdna.com]

- 5. academic.oup.com [academic.oup.com]

- 6. phenomenex.com [phenomenex.com]

- 7. kulturkaufhaus.de [kulturkaufhaus.de]

- 8. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial suppliers of 3'-TBDMS-Bz-rA Phosphoramidite

An In-depth Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite for Researchers and Drug Development Professionals

Introduction

This compound is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. This protected nucleoside phosphoramidite is specifically designed for use in solid-phase synthesis, a cornerstone technology for creating custom RNA sequences for a wide range of research, diagnostic, and therapeutic applications. Its chemical structure features key protecting groups that ensure the stability and fidelity of the RNA chain elongation process.

The tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position provides robust protection during the synthesis cycles, preventing unwanted side reactions. The benzoyl (Bz) group protects the exocyclic amine of the adenine base. These protecting groups can be efficiently removed under specific conditions after the synthesis is complete. The phosphoramidite moiety at the 3'-position enables the sequential addition of nucleotides to the growing RNA chain with high coupling efficiency.

This guide provides a comprehensive overview of this compound, including a list of commercial suppliers, a detailed experimental protocol for its use in RNA synthesis, and a discussion of its key applications.

Commercial Suppliers of this compound

A variety of commercial suppliers offer this compound, often with varying purity levels, formulations, and available quantities. Researchers should consider these factors, along with pricing and customer support, when selecting a supplier. The following table summarizes key information from several prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| AxisPharm | 3′-TBDMS-Bz-rA Phosphoramidite | 104992-55-4 | 988.19 | ≥97% | -20°C |

| MedChemExpress | This compound | 104992-55-4 | 988.19 | Not specified | -80°C (6 months), -20°C (1 month) |

| BroadPharm | Bz-rA Phosphoramidite | 104992-55-4 | 988.2 | Not specified | -20°C |

| Oligo Solutions | rA-Bz-TBDMS Phosphoramidite | Not specified | Not specified | Not specified | Not specified |

| Carbolution Chemicals | 3'-TBDMS-Bz-rA Phosphoramidit, 97% | Not specified | Not specified | 97% | Not specified |

| Sigma-Aldrich | DMT-2′O-TBDMS-rA(bz) Phosphoramidite | 104992-55-4 | 988.19 | ≥99% (³¹P-NMR), ≥99.0% (HPLC) | -20°C |

| Glen Research | Bz-A-CE Phosphoramidite | 104992-55-4 | Not specified | Synthesis-tested with ≥97% coupling efficiency | Not specified |

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The following protocol outlines the key steps for the synthesis of RNA oligonucleotides using this compound on an automated solid-phase synthesizer. This process involves a series of cyclical chemical reactions.

I. Pre-Synthesis Preparation

-

Phosphoramidite Solution Preparation: Dissolve the this compound and other required phosphoramidites (for other bases) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Reagent Preparation: Ensure all other necessary reagents, such as the activator solution (e.g., 5-ethylthio-1H-tetrazole), capping solutions, oxidizing solution, and deblocking solution (trichloroacetic acid in dichloromethane), are freshly prepared and loaded onto the synthesizer.

-

Solid Support: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the desired RNA sequence.

II. The Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four main steps for each nucleotide addition.

-

Deblocking (Detritylation):

-

Purpose: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: A solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane (DCM).

-

Procedure: The deblocking solution is passed through the synthesis column. The orange color of the cleaved DMT cation can be monitored to assess the efficiency of the step.

-

-

Coupling:

-

Purpose: To add the next nucleotide to the growing RNA chain.

-

Reagents: A solution of the this compound and an activator solution (e.g., 5-ethylthio-1H-tetrazole - ETT, or 5-benzylthio-1H-tetrazole - BTT).

-

Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside. Coupling times are typically around 6 minutes with ETT or 3 minutes with BTT.[1]

-

-

Capping:

-

Purpose: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, preventing the formation of deletion mutants (sequences missing a nucleotide).

-

Reagents: A two-part capping solution, typically consisting of acetic anhydride (Cap A) and N-methylimidazole (Cap B).

-

Procedure: The capping solutions are delivered to the column to acetylate the unreacted 5'-hydroxyls.

-

-

Oxidation:

-

Purpose: To convert the unstable phosphite triester linkage formed during coupling into a more stable phosphate triester linkage.

-

Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.

-

Procedure: The oxidizing solution is passed through the column.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

III. Post-Synthesis Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection:

-

Purpose: To cleave the synthesized RNA oligonucleotide from the solid support and remove the protecting groups from the nucleotide bases.

-

Reagents: A mixture of concentrated ammonium hydroxide and ethanol, or a solution of aqueous methylamine.

-

Procedure: The solid support is treated with the cleavage/deprotection solution at an elevated temperature (e.g., 65°C) for a specified period.

-

-

2'-TBDMS Group Removal:

-

Purpose: To remove the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose sugars.

-

Reagents: A fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1]

-

Procedure: The crude RNA is treated with the fluoride reagent, typically at an elevated temperature.

-

IV. Purification

-

Purpose: To isolate the full-length, pure RNA oligonucleotide from shorter, failed sequences and other impurities.

-

Methods: High-performance liquid chromatography (HPLC) is a common method for purifying synthetic RNA. Other techniques include polyacrylamide gel electrophoresis (PAGE).

Applications of this compound

The ability to synthesize custom RNA sequences using phosphoramidites like 3'-TBDMS-Bz-rA has been instrumental in advancing several fields of research and drug development:

-

RNA Interference (RNAi): This phosphoramidite is used to synthesize small interfering RNAs (siRNAs), which are powerful tools for gene silencing and are being developed as therapeutics.

-

Antisense Oligonucleotides: Custom RNA sequences can be designed to bind to specific messenger RNA (mRNA) molecules, modulating gene expression.

-

Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules, including proteins and small molecules. They are used in diagnostics and as therapeutic agents.

-

Ribozymes: Synthetic RNA molecules with catalytic activity can be created for various applications, including targeted cleavage of other RNA molecules.

-

mRNA Synthesis: This phosphoramidite is a key component in the synthesis of messenger RNA, which has gained significant attention for its use in vaccines and protein replacement therapies.

-

Structural Biology and Functional Genomics: The availability of synthetic RNA allows for the incorporation of modified bases or labels to study RNA structure and function.[2]

Logical Workflow for Supplier Selection

For researchers and professionals in drug development, the selection of a raw material supplier is a critical decision that impacts the quality, reproducibility, and cost of their work. The following diagram illustrates a logical workflow for selecting a commercial supplier for this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3'-TBDMS-Bz-rA Phosphoramidite in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology, enabling a wide range of applications from basic research to the development of therapeutic agents such as antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA-based therapies. The phosphoramidite method, performed on a solid support, is the gold standard for the automated synthesis of oligonucleotides. A critical component in this process is the use of protected nucleoside phosphoramidites.

This document provides detailed application notes and protocols for the use of 3'-TBDMS-Bz-rA Phosphoramidite , a key building block for the incorporation of adenosine into a growing RNA chain. This phosphoramidite features a tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl of the ribose and a benzoyl (Bz) group protecting the exocyclic amine of the adenine base. These protecting groups ensure the stability of the monomer during synthesis and can be efficiently removed during the deprotection steps.

Chemical Structure

The this compound is specifically designed for efficient and high-fidelity RNA synthesis. The TBDMS group at the 2'-position provides steric hindrance to prevent unwanted side reactions during the coupling step, while the benzoyl group offers robust protection for the adenine base.

Principle of Solid-Phase RNA Synthesis

The synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain to expose the 5'-hydroxyl group.

-

Coupling: Activation of the phosphoramidite monomer and its reaction with the free 5'-hydroxyl group, forming a phosphite triester linkage.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

-

Oxidation: Conversion of the unstable phosphite triester to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is assembled.

Data Presentation

Table 1: Representative Coupling Efficiencies with Various Activators

The choice of activator and the coupling time are critical parameters that influence the coupling efficiency. The following table provides representative coupling efficiencies for TBDMS-protected phosphoramidites with commonly used activators.

| Activator | Concentration (M) | Representative Coupling Time (min) | Average Stepwise Coupling Efficiency (%) |

| 1H-Tetrazole | 0.45 | 10 - 15 | >98 |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 6 | ~98.7[1] |

| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 | 3 - 5 | >99[2] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 | 3 - 5 | >99 |

Note: These values are representative and can vary depending on the synthesizer, reagents, and the specific sequence being synthesized.

Table 2: Representative HPLC Analysis of a Purified 20-mer RNA Oligonucleotide

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of synthesized oligonucleotides. The following table shows representative data for a purified 20-mer RNA oligonucleotide containing 3'-TBDMS-Bz-rA.

| Analysis Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

| Ion-Exchange HPLC | Dionex DNAPac | Gradient of NaClO4 in a buffered mobile phase | 15.2 | >95 |

| Reversed-Phase HPLC | C18 | Gradient of Acetonitrile in Triethylammonium Acetate (TEAA) | 18.5 | >95 |

Note: Retention times are highly dependent on the specific oligonucleotide sequence, column, and gradient conditions.

Experimental Protocols

Materials and Reagents

-

This compound and other required RNA phosphoramidites (e.g., for C, G, and U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Activator Solution:

-

0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile

-

or 0.25 M 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile

-

or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile

-

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)

-

Capping Solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF)

-

Capping Solution B: 16% N-Methylimidazole in THF

-

Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine

-

Anhydrous Acetonitrile

-

Deprotection Solution 1 (Cleavage and Base Deprotection): Ammonium hydroxide/Methylamine (AMA) (1:1, v/v)

-

Deprotection Solution 2 (TBDMS Removal): Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Quenching Buffer: e.g., 1.5 M Ammonium Bicarbonate

Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol outlines the steps for a standard automated synthesis cycle on a compatible DNA/RNA synthesizer.

-

Preparation:

-

Dissolve this compound and other RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Install the phosphoramidite solutions and all other necessary reagents on the synthesizer.

-

Program the desired RNA sequence and synthesis parameters.

-

-

Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

-

Detritylation: The column is washed with anhydrous acetonitrile, followed by the delivery of the deblocking solution to remove the 5'-DMT group. The column is then washed again with acetonitrile.

-

Coupling: The this compound solution and the activator solution are delivered simultaneously to the column. The coupling time will depend on the chosen activator (see Table 1).

-

Capping: Capping solutions A and B are delivered to the column to block any unreacted 5'-hydroxyl groups.

-

Oxidation: The oxidation solution is delivered to the column to convert the phosphite triester to a stable phosphate triester.

-

The column is washed with acetonitrile before initiating the next cycle.

-

-

Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("Trityl-off") or left on for purification ("Trityl-on").

Protocol 2: Cleavage and Deprotection

-

Cleavage from Solid Support and Base Deprotection:

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Incubate the vial at 65°C for 15-20 minutes.

-

Cool the vial on ice and carefully transfer the supernatant containing the oligonucleotide to a new tube.

-

-

Drying:

-

Evaporate the solution to dryness using a vacuum concentrator.

-

-

TBDMS Group Removal:

-

To the dried oligonucleotide, add 115 µL of anhydrous DMSO and heat at 65°C for 5 minutes to dissolve.

-

Add 60 µL of triethylamine (TEA) and mix gently.

-

Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours.

-

-

Quenching and Desalting:

-

Cool the reaction mixture and add 1.75 mL of quenching buffer.

-

The crude RNA can now be purified by HPLC or other methods.

-

Mandatory Visualizations

Caption: Automated RNA synthesis and deprotection workflow.

Caption: Key steps in the phosphoramidite coupling reaction.

Conclusion

The this compound is a reliable and efficient reagent for the incorporation of adenosine during automated solid-phase RNA synthesis. By following the detailed protocols and considering the impact of different activators and reaction conditions as outlined in this document, researchers can achieve high coupling efficiencies and obtain high-purity RNA oligonucleotides for a variety of research, diagnostic, and therapeutic applications. Proper handling, storage, and adherence to the optimized deprotection procedures are essential for successful RNA synthesis.

References

Application Notes and Protocols for Solid-Phase RNA Synthesis Utilizing TBDMS Protection

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis of ribonucleic acid (RNA) using the tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function. The protocols detailed herein are based on the well-established β-cyanoethyl phosphoramidite chemistry, a robust and widely adopted method for the automated synthesis of oligonucleotides.[1][2]

The use of the TBDMS group for 2'-hydroxyl protection is a cornerstone of RNA synthesis, offering stability during the synthesis cycles and reliable removal during the final deprotection steps.[2][3] This methodology is critical for the production of a wide range of RNA molecules, including messenger RNA (mRNA), small interfering RNA (siRNA), guide RNA for CRISPR applications, and RNA aptamers, which are pivotal in modern therapeutics and diagnostics.[1][4]

Principle of Solid-Phase RNA Synthesis

Solid-phase RNA synthesis is a cyclical process involving four key chemical reactions for each nucleotide addition: detritylation, coupling, capping, and oxidation.[2] The growing RNA chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG), which facilitates the removal of excess reagents by simple filtration and washing.[1]

The 2'-hydroxyl group of the ribose is protected by the TBDMS group to prevent unwanted side reactions and chain cleavage during synthesis.[3] The exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) are also protected with base-labile groups to prevent branching of the growing oligonucleotide chain.[1][5]

Experimental Workflow Overview

The entire process, from synthesis to the final purified RNA, can be visualized as a multi-stage workflow.

Caption: High-level workflow of solid-phase RNA synthesis.

Quantitative Data Summary

The efficiency of each step in the synthesis and deprotection process is crucial for obtaining a high yield of the final RNA product. The following tables summarize key quantitative parameters.

Table 1: Solid-Phase Synthesis Cycle Parameters

| Parameter | Value/Range | Notes |

| Coupling Efficiency (per step) | 97.5% - 99.6% | Determined by trityl cation assay.[6][7] Higher efficiencies are achieved with optimized activators and longer coupling times. |

| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | A 6- to 10-fold excess relative to the support-bound 5'-hydroxyl groups is typically used.[6] |

| Activator Concentration | 0.25 M in anhydrous acetonitrile | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are commonly used.[6][8] |

| Coupling Time | 3 - 15 minutes | Longer coupling times are generally required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-TBDMS group.[3][8] BTT allows for shorter coupling times (e.g., 3 minutes) compared to ETT (e.g., 6 minutes).[8] |

| Capping Reagent | Acetic Anhydride/2,6-Lutidine/THF and N-Methylimidazole/THF | Standard reagents for acetylating unreacted 5'-hydroxyl groups.[6] |

| Oxidizing Reagent | Iodine (I₂) in THF/Pyridine/Water | Converts the phosphite triester to a more stable phosphate triester.[6] |

Table 2: Deprotection and Purification Parameters

| Parameter | Reagent/Condition | Duration & Temperature | Notes |

| Cleavage from Support & Base Deprotection | Ammonium hydroxide/Ethanol (3:1, v/v) or AMA (Ammonium hydroxide/40% aqueous Methylamine, 1:1, v/v) | 4 hours at 65°C (NH₄OH/EtOH) or 10 minutes at 65°C (AMA) | AMA is a faster "UltraFast" deprotection method.[6][8][9] The choice of base protecting groups on the phosphoramidites (e.g., acetyl for Cytidine) can influence the deprotection conditions.[8] |

| 2'-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP) or DMSO | 1.5 - 2.5 hours at 65°C | TEA·3HF is a commonly used reagent for efficient and clean removal of the TBDMS groups.[6][8][9] Anhydrous conditions are important to prevent RNA degradation. |

| Purification Method | Anion-Exchange HPLC or Reversed-Phase HPLC | Gradient elution | The choice of HPLC method depends on the length and properties of the RNA.[10] Reversed-phase HPLC is often used for "DMT-on" purification. |

| Typical Overall Yield | Variable | Highly dependent on the length and sequence of the RNA. For a 20-mer, crude purities around 27% (TBDMS) can be expected before purification.[4] |

Detailed Experimental Protocols

Protocol 1: Solid-Phase RNA Synthesis Cycle

This protocol outlines the steps for a single nucleotide addition on an automated DNA/RNA synthesizer.

Materials:

-

5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidites (A, C, G, U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Anhydrous Acetonitrile

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane

-

Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile[6][8]

-

Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF

-

Capping Solution B: 16% N-Methylimidazole in THF[6]

-

Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water

Procedure:

-

Detritylation: The column containing the solid support is washed with anhydrous acetonitrile. The 5'-DMT protecting group is removed by treating the support with the deblocking solution. The column is then washed extensively with acetonitrile to remove the acid and the liberated trityl cation.

-

Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the column. The coupling reaction proceeds for 3-6 minutes.[8]

-

Capping: After the coupling step, the column is washed with acetonitrile. Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutations.

-

Oxidation: The column is washed with acetonitrile. The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with the oxidizer solution.

-

Washing: The column is washed thoroughly with acetonitrile to prepare for the next synthesis cycle.

These steps are repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the synthesized RNA from the solid support and the cleavage of all protecting groups.

Materials:

-

Ammonium hydroxide/40% aqueous Methylamine (AMA) solution (1:1, v/v)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Anhydrous N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)[6][8]

-

Sodium Acetate (3 M, pH 5.2)

-

n-Butanol or Ethanol

Procedure:

-

Cleavage and Base Deprotection (AMA Treatment):

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial, ensuring the CPG is fully submerged.

-

Seal the vial tightly and heat at 65°C for 10-20 minutes.[9]

-

Allow the vial to cool to room temperature. Transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

-

Wash the CPG with water or a suitable buffer and combine the washes with the supernatant.

-

Lyophilize the combined solution to dryness.

-

-

2'-TBDMS Group Removal (Desilylation):

-

Precipitation of the RNA:

-

Quench the desilylation reaction by adding a suitable quenching buffer or by proceeding directly to precipitation.

-

Add 3 M Sodium Acetate (1/10th of the volume of the desilylation mixture).

-

Add 3 volumes of cold n-butanol or ethanol.

-

Incubate at -20°C or -70°C for at least 1 hour to precipitate the RNA.

-

Centrifuge at high speed to pellet the RNA.

-

Carefully decant the supernatant and wash the pellet with 70% ethanol.

-

Air-dry or vacuum-dry the RNA pellet.

-

Protocol 3: Purification by HPLC

This protocol provides a general outline for the purification of the deprotected RNA using High-Performance Liquid Chromatography.

Materials:

-

Deprotected and precipitated RNA pellet

-

Nuclease-free water

-

HPLC system with a suitable anion-exchange or reversed-phase column

-

Mobile Phase Buffers (specific buffers will depend on the column and separation method)

Procedure:

-

Sample Preparation: Dissolve the dried RNA pellet in a suitable volume of nuclease-free water or HPLC starting buffer.

-

HPLC Separation:

-

Inject the dissolved RNA sample onto the HPLC column.

-

Elute the RNA using a gradient of the mobile phase buffers. The gradient will be optimized to separate the full-length product from shorter failure sequences.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length RNA product.

-

Desalting: Desalt the collected fractions using a suitable method such as size-exclusion chromatography or ethanol precipitation.

-

Quantification and Analysis: Quantify the purified RNA by measuring its absorbance at 260 nm. Analyze the purity by analytical HPLC or gel electrophoresis.

Signaling Pathways and Logical Relationships

The chemical transformations during the solid-phase synthesis cycle can be represented as a logical flow.

Caption: Chemical transformations in one cycle of RNA synthesis.

Conclusion

The solid-phase synthesis of RNA using TBDMS protection is a powerful and versatile technology that has been instrumental in advancing RNA-based research and therapeutics. While the synthesis of RNA is more challenging than that of DNA, primarily due to the presence of the 2'-hydroxyl group, the protocols and reagents described in this document provide a reliable framework for obtaining high-quality synthetic RNA. Careful optimization of coupling and deprotection conditions is paramount to maximizing the yield and purity of the final product.

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. benchchem.com [benchchem.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. patents.justia.com [patents.justia.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Deprotection of TBDMS and Benzoyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, particularly in drug development and the preparation of complex molecules, the judicious use of protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS) and benzoyl (Bz) groups are two of the most widely employed protecting groups for hydroxyl functionalities due to their relative stability and the diverse methods available for their selective removal. This document provides detailed application notes, experimental protocols, and comparative data for the deprotection of TBDMS and benzoyl groups to guide researchers in selecting the optimal conditions for their specific synthetic needs.

Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers

The TBDMS group is a robust silicon-based protecting group for alcohols, favored for its stability under a wide range of non-acidic conditions. Its removal, or deprotection, can be achieved under various conditions, primarily using fluoride-based reagents or acidic hydrolysis. The choice of method often depends on the presence of other functional groups within the molecule and the desired selectivity.

Methods for TBDMS Deprotection

Several classes of reagents can be employed for the cleavage of TBDMS ethers, each with its own advantages and substrate compatibility.

1. Fluoride-Based Reagents: The high affinity of the fluoride ion for silicon makes it a very effective nucleophile for cleaving the Si-O bond.

-

Tetrabutylammonium fluoride (TBAF): This is the most common fluoride source for TBDMS deprotection due to its solubility in organic solvents like tetrahydrofuran (THF). It is generally effective for a wide range of TBDMS-protected alcohols. However, TBAF is basic and may not be suitable for base-sensitive substrates.

-

Hydrofluoric acid-pyridine complex (HF-Pyridine): This reagent is a milder alternative to aqueous HF and is often used for selective deprotection. Reactions must be conducted in plasticware as HF reacts with glass.

-

Potassium bifluoride (KHF₂): A mild and selective reagent, particularly for the deprotection of phenolic TBDMS ethers at room temperature.[1]

2. Acidic Conditions: TBDMS ethers are labile under acidic conditions. The rate of cleavage is dependent on the steric hindrance around the silicon atom and the acidity of the medium.

-

Acetic Acid (AcOH): A mixture of acetic acid, THF, and water is a common system for mild acidic deprotection.

-

Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol generates HCl in situ, providing a mild and efficient method for deprotection that is compatible with many other protecting groups, including benzoyl esters.[2]

-

Other Lewis and Brønsted Acids: A variety of other acids such as SnCl₂, Hf(OTf)₄, and p-toluenesulfonic acid (TsOH) can also be used.[2]

3. Other Reagents:

-

Tetrabutylammonium tribromide (TBATB): In methanol, TBATB can selectively cleave TBDMS ethers in the presence of other protecting groups like acetyl (Ac), benzoyl (Bz), and even the bulkier tert-butyldiphenylsilyl (TBDPS) group.[2]

-

Silica-supported phosphomolybdic acid (PMA/SiO₂): This heterogeneous catalyst offers a mild and chemoselective deprotection method with the advantage of easy removal and recycling. It tolerates a wide array of functional groups.[2]

Quantitative Data for TBDMS Deprotection

The following tables summarize typical reaction conditions and yields for various TBDMS deprotection methods.

Table 1: Fluoride-Based Deprotection of TBDMS Ethers

| Reagent/Conditions | Substrate Type | Time | Temperature | Yield (%) | Reference |

| 1.1 eq. TBAF in THF | Primary Alcohol | 45 min | 0 °C to RT | ~32% (can be low for base-sensitive substrates) | |

| 1.0 M TBAF in THF | Primary Alcohol | 18 h | RT | 97% | |

| 2.5 eq. KHF₂ in MeOH | Phenol | 30 min | RT | 91% | [1] |

| 2.5 eq. KHF₂ in MeOH | Sterically Hindered Phenol | 2 h | 50 °C | Good | [1] |

Table 2: Acid-Catalyzed Deprotection of TBDMS Ethers

| Reagent/Conditions | Substrate Type | Time | Temperature | Yield (%) | Reference |

| Catalytic CH₃COCl in dry MeOH | Primary Alcohol | 5 min | 0 °C to RT | 95% | [3] |

| Catalytic CH₃COCl in dry MeOH | Secondary Alcohol | 15 min | 0 °C to RT | 89% | [3] |

| Catalytic CH₃COCl in dry MeOH | Phenol | 5 h | 0 °C to RT | 93% | [3] |

| 5 mmol % CuCl₂·2H₂O in Acetone/H₂O (95:5) | Primary Alkyl | 2-3 h | Reflux | 86-99% | [4] |

| 5 mmol % CuCl₂·2H₂O in Acetone/H₂O (95:5) | Secondary Alkyl | 6-30 h | Reflux | 80-99% | [4] |

Experimental Protocols for TBDMS Deprotection

Protocol 1: General Procedure for TBAF Deprotection

-

Dissolution: Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to make an approximately 0.1 M solution.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Note: For base-sensitive substrates, the reaction mixture can be buffered by adding one equivalent of acetic acid to the TBAF solution prior to its addition to the substrate.

Protocol 2: Acid-Catalyzed Deprotection using Catalytic Acetyl Chloride in Methanol

-

Dissolution: Dissolve the TBDMS-protected compound (1.0 equivalent) in dry methanol (MeOH) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring by TLC.

-

Quenching: Once the reaction is complete, quench by the addition of a solid base like sodium bicarbonate until effervescence ceases.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude alcohol by flash column chromatography.

Decision-Making Workflow for TBDMS Deprotection

The selection of an appropriate deprotection method is critical for the success of a synthetic sequence. The following diagram illustrates a decision-making process for choosing a TBDMS deprotection strategy.

Caption: Decision tree for selecting a TBDMS deprotection method.

Deprotection of Benzoyl (Bz) Groups

The benzoyl group is a common protecting group for alcohols, particularly in carbohydrate and nucleoside chemistry. It is stable to a wide range of conditions, including mildly acidic and some oxidative/reductive conditions, making it a valuable orthogonal protecting group to silyl ethers. The most common method for the deprotection of benzoyl esters is saponification under basic conditions.

Method for Benzoyl Deprotection: Saponification

Saponification is the hydrolysis of an ester in the presence of a base. For benzoyl esters, this is typically achieved using an alkoxide, such as sodium methoxide, or an aqueous hydroxide solution.

-

Sodium Methoxide in Methanol (Zemplén Deacetylation conditions): This is a widely used and effective method for the de-O-benzoylation of carbohydrates and other sensitive molecules. It is typically performed at room temperature and is known for its mildness and high yields.[5]

-

Alkali Hydroxides (NaOH, KOH, LiOH): Aqueous solutions of sodium, potassium, or lithium hydroxide can also be used to hydrolyze benzoyl esters. The choice of hydroxide and solvent system (e.g., THF/water, methanol/water) can be optimized for substrate solubility and reactivity.[6]

Quantitative Data for Benzoyl Deprotection